molecular formula C9H12N2O2 B1532045 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione CAS No. 2097993-16-1

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1532045
CAS No.: 2097993-16-1
M. Wt: 180.2 g/mol
InChI Key: JMUHOTOAPAQFBG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol. This compound belongs to the class of dihydropyrazines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione can be synthesized through various synthetic routes, including cyclization reactions and Michael addition-hemiaminalization sequences. These reactions often involve the use of catalysts such as the Jørgensen-Hayashi catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using scalable chemical processes that ensure high yield and purity. These methods typically involve optimizing reaction conditions such as temperature, pressure, and the choice of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular disorders and neurological conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds, such as:

  • 1,4-Dihydropyridine-2,3-dione: A closely related compound with similar chemical properties but different biological activities.

  • 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione: Another analog with a different cycloalkyl group, leading to variations in reactivity and biological effects.

Properties

IUPAC Name

4-cyclopentyl-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-9(13)11(6-5-10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUHOTOAPAQFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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